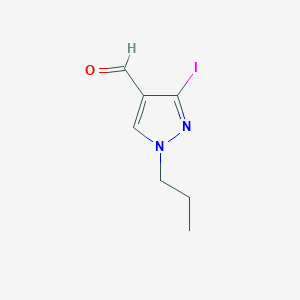

3-Iodo-1-propylpyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

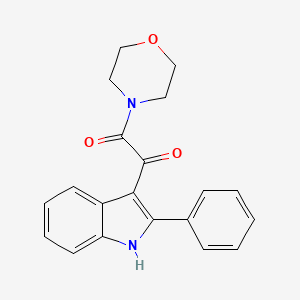

3-Iodo-1-propylpyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H9IN2O . It has a molecular weight of 264.06 .

Molecular Structure Analysis

The InChI code for 3-Iodo-1-propylpyrazole-4-carbaldehyde is 1S/C6H9IN2/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. For a detailed 3D molecular structure, tools like MolView can be used.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Iodo-1-propylpyrazole-4-carbaldehyde include a molecular weight of 264.06, and it is typically stored at refrigerated temperatures . More specific properties like melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique

Sonogashira-Type Reactions and Pyrazolo[4,3-c]pyridines Synthesis

3-Iodo-1-propylpyrazole-4-carbaldehyde and similar compounds have been utilized in Sonogashira-type cross-coupling reactions. These reactions lead to the formation of alkynyl-1H-pyrazole-4-carbaldehydes, which are further processed to create 1-phenylpyrazolo[4,3-c]pyridines and their oxides. This showcases their application in synthesizing complex heterocyclic compounds (Vilkauskaitė, Šačkus, & Holzer, 2011).

Ionic Liquid-Based Knoevenagel Condensation

These compounds can also engage in Knoevenagel condensation reactions, particularly in eco-friendly ionic liquid mediums. This process yields higher product yields in shorter times compared to conventional methods, indicating an efficient synthetic pathway for organic compounds (Hangarge, Jarikote, & Shingare, 2002).

Antimicrobial and Anti-inflammatory Applications

Derivatives of similar compounds exhibit significant antimicrobial, anti-inflammatory, and analgesic activities. These activities are evaluated using methods like agar diffusion, carrageenan-induced paw edema, and writhing assays. This indicates their potential in pharmaceutical applications (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).

Oxidative Iodination and Formation of Derivatives

Oxidative iodination processes involving compounds like 3-Iodo-1-propylpyrazole-4-carbaldehyde lead to the formation of iodinated derivatives. These reactions are crucial in organic synthesis, contributing to the diversity of functional groups in heterocyclic chemistry (Vasilevskii & Shvartsberg, 1980).

Safety and Hazards

Propriétés

IUPAC Name |

3-iodo-1-propylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O/c1-2-3-10-4-6(5-11)7(8)9-10/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAFISWMULRMPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)I)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1-propyl-1H-pyrazole-4-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2488697.png)

![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/no-structure.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2488704.png)

![(E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2488705.png)

![Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2488708.png)

![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B2488712.png)

![N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488716.png)